3-[N-(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)alanyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid
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Overview
Description
Imidapril is an angiotensin-converting enzyme (ACE) inhibitor used primarily as an antihypertensive drug and for the treatment of chronic heart failure . It was patented in 1982 and approved for medical use in 1993 . The active metabolite of imidapril is imidaprilat, which is responsible for its therapeutic effects .
Preparation Methods
Imidapril hydrochloride can be synthesized using various methods. One common method involves the reaction of an organic solvent solution of hydrogen chloride with a compound shown in Formulas I . The organic solvent used can be ethyl acetate, methyl tertiary butyl ether (MTBE), or dioxane . The preparation process is relatively mild and straightforward, yielding highly purified imidapril hydrochloride . Another method involves wet granulation to prepare imidapril hydrochloride tablets, ensuring similar in vitro dissolution curves to the reference preparation .
Chemical Reactions Analysis
Imidapril undergoes several types of chemical reactions, including:
Oxidation and Reduction: Imidapril can be oxidized to form imidaprilat, its active metabolite.
Substitution: The compound can undergo substitution reactions, particularly in the presence of specific reagents.
Hydrolysis: Imidapril is hydrolyzed in the body to form imidaprilat.
Common reagents used in these reactions include hydrogen chloride for the synthesis of imidapril hydrochloride . The major product formed from these reactions is imidaprilat, which is the active form of the drug .
Scientific Research Applications
Imidapril has several scientific research applications, including:
Mechanism of Action
Imidapril exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II . This inhibition leads to a decrease in plasma and tissue levels of angiotensin II, resulting in peripheral vasodilation, reduced blood pressure, and decreased renal sodium and water retention . The active metabolite, imidaprilat, is primarily responsible for these pharmacodynamic effects .
Comparison with Similar Compounds
Imidapril is part of a class of drugs known as ACE inhibitors. Similar compounds include:
- Captopril
- Enalapril
- Lisinopril
- Fosinopril
- Perindopril
- Ramipril
Compared to these compounds, imidapril has a lower incidence of dry cough and is considered a first-choice ACE inhibitor for the treatment of mild to moderate essential hypertension . Its unique pharmacokinetic properties, such as a high trough-to-peak effect ratio, make it a preferred option in certain clinical scenarios .
Properties
IUPAC Name |
3-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O6/c1-4-29-19(27)15(11-10-14-8-6-5-7-9-14)21-13(2)17(24)23-16(18(25)26)12-22(3)20(23)28/h5-9,13,15-16,21H,4,10-12H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZWOWYOHUKJIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861111 |
Source
|
Record name | 3-[N-(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)alanyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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